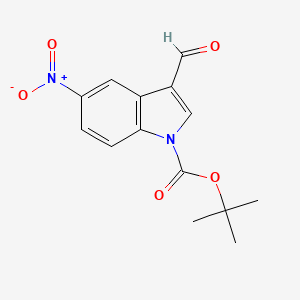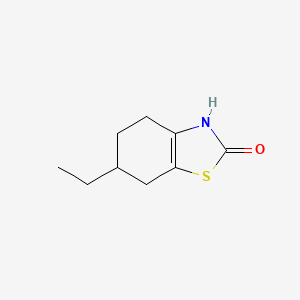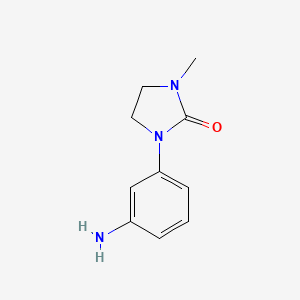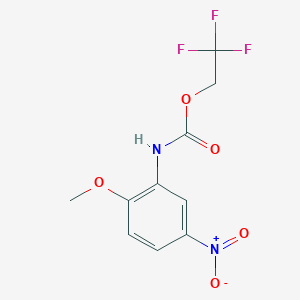
1-BOC-3-FORMYL-5-NITROINDOLE
Overview
Description
1-BOC-3-FORMYL-5-NITROINDOLE: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a formyl group at the 3-position, a nitro group at the 5-position, and a tert-butyl ester at the 1-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-3-FORMYL-5-NITROINDOLE typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl 3-formyl-1H-indole-1-carboxylate using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-BOC-3-FORMYL-5-NITROINDOLE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
- Reduction of the nitro group yields tert-Butyl 3-formyl-5-amino-1H-indole-1-carboxylate.
- Oxidation of the formyl group yields tert-Butyl 3-carboxy-5-nitro-1H-indole-1-carboxylate.
- Substitution reactions yield various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-BOC-3-FORMYL-5-NITROINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals.
Medicine: Research into indole derivatives has shown potential in treating various diseases, including cancer and infectious diseases. This compound may be explored for its therapeutic potential.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products. This compound can be a precursor for such applications.
Mechanism of Action
The mechanism of action of 1-BOC-3-FORMYL-5-NITROINDOLE depends on its specific application. In biological systems, indole derivatives often interact with cellular targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function.
Comparison with Similar Compounds
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 5-nitro-1H-indole-1-carboxylate:
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: Contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 1-BOC-3-FORMYL-5-NITROINDOLE is unique due to the presence of both the formyl and nitro groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-formyl-5-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAPQUBCFFZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654320 | |
| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-06-7 | |
| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)


![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)


![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)



